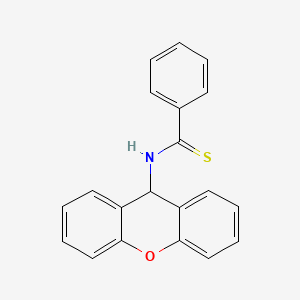

N-(9H-xanthen-9-yl)benzenecarbothioamide

Description

Properties

IUPAC Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c23-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLWOMVLVCRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-xanthen-9-yl)benzenecarbothioamide typically involves the reaction of xanthene derivatives with benzenecarbothioamide under specific conditions. One common method includes the use of zinc chloride/phosphoryl chloride as catalysts to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(9H-xanthen-9-yl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

N-(9H-xanthen-9-yl)benzenecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-xanthen-9-yl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

Compounds like 2,6-Dichloro-N-(1,8-dihydroxy-9-oxo-9H-xanthen-3-yl)benzenesulfonamide (9i) and N-(1,8-Dihydroxy-9-oxo-9H-xanthen-3-yl)-4-methylbenzenesulfonamide (9j) () exhibit:

- High Thermal Stability : Melting points range from 203°C to 280°C.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 9i) reduce yields (43%) compared to electron-donating groups (e.g., methyl in 9j, 80% yield).

- Applications : Explored as phosphoglycolylating agents due to their sulfonamide reactivity .

Table 1: Selected Sulfonamide Derivatives

| Compound | Substituent | Melting Point (°C) | Yield (%) | Rf Value |

|---|---|---|---|---|

| 9i | 2,6-Dichloro | 238–239 | 43 | 0.37 |

| 9j | 4-Methyl | 218–220 | 80 | 0.35 |

| 9k | 4-tert-Butyl | 205–208 | 67 | 0.43 |

Acetamide Derivatives

N-Alkylated acetamides like N-(2-Methoxy-9H-xanthen-9-yl)acetamide (4c) and N-(2-Phenyl-9H-xanthen-9-yl)acetamide (4d) () show:

- Moderate Lipophilicity : LogP values ~1.9 (e.g., N-(9H-xanthen-9-yl)acetamide) .

- Electrochemical Synthesis : Yields range from 50% to 75%, with trifluoromethyl groups (4e) slightly increasing melting points (244–245°C) .

- Thermal Properties : Melting points (239–263°C) are generally lower than sulfonamides, reflecting reduced intermolecular hydrogen bonding .

Table 2: Acetamide Derivatives

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4c | 2-Methoxy | 251–252 | 75 |

| 4e | 2-Trifluoromethyl | 244–245 | 56 |

| 4n | Butyramide | 262–263 | 50 |

Benzamide and Thioamide Analogs

- N-(9H-Xanthen-9-yl)benzamide (3k) (): Melting point 195–196°C, synthesized via cross-dehydrogenative coupling. The absence of a thiol group reduces polarizability compared to benzenecarbothioamide .

- Hypothesized Thioamide Properties : The thioamide group in N-(9H-xanthen-9-yl)benzenecarbothioamide may enhance metal-binding affinity and alter solubility due to sulfur’s larger atomic radius and lower electronegativity .

Key Findings and Implications

Substituent Impact : Bulky groups (e.g., tert-butyl) improve thermal stability but may hinder solubility. Electron-withdrawing groups enhance reactivity in sulfonamides .

Synthesis Methods : Electrochemical C–H functionalization () offers a versatile route for N-alkylation, while cross-dehydrogenative coupling () is effective for benzamide derivatives.

Biological Relevance : Thioamides may exhibit unique bioactivity due to sulfur’s role in hydrogen bonding and metal coordination, warranting further study .

Q & A

Q. What are the established synthetic routes for N-(9H-xanthen-9-yl)benzenecarbothioamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cross-dehydrogenative coupling (CDC) between 9H-xanthen-9-amine and benzenecarbothioic acid derivatives. Key steps include:

- Amide Coupling : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form the carbothioamide bond .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction kinetics, while elevated temperatures (80–100°C) improve conversion rates .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Critical Factors : - Impurities from byproducts (e.g., disulfides) require rigorous exclusion of moisture.

- Reaction time (12–24 hours) balances yield (60–80%) and side reactions .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the xanthene aromatic protons (δ 6.8–7.5 ppm) and the carbothioamide NH (δ 9.2–9.5 ppm, broad singlet). DMSO-d6 is preferred for resolving NH signals .

- HRMS : Confirm molecular ion [M+H]+ at m/z 348.09 (calculated for C20H15NOS2) .

- Crystallography :

- Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. The xanthene core’s planarity and S···H hydrogen bonding are critical for resolving disorder .

Advanced Research Questions

Q. What crystallographic challenges arise in refining this compound, and how can SHELX programs address them?

- Methodological Answer :

- Disorder in the Xanthene Core : The fused aromatic system may exhibit rotational disorder. SHELXL’s PART and EADP commands model anisotropic displacement parameters to refine overlapping atoms .

- Hydrogen Bonding Networks : Weak S···H interactions require high-resolution data (<1.0 Å). SHELXPRO’s hydrogen-bond restraints stabilize refinement .

- Twinned Data : For twinned crystals, SHELXD’s dual-space algorithm improves phase determination .

Q. How does the carbothioamide group influence electronic properties compared to carboxamide analogs?

- Methodological Answer :

- Computational Analysis :

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of carbothioamide vs. carboxamide derivatives. The sulfur atom lowers LUMO energy, enhancing electrophilicity .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(S) → σ*(C-N)), which stabilize the thioamide resonance .

- Experimental Validation :

- UV-Vis Spectroscopy : Red shifts in λmax (e.g., 280 → 310 nm) indicate extended conjugation due to sulfur’s polarizability .

- Cyclic Voltammetry : Higher oxidation potentials for carbothioamides reflect reduced electron density at the xanthene core .

Q. What strategies reconcile contradictions in reported biological activities of xanthene-carbothioamide derivatives?

- Methodological Answer :

- Dose-Dependent Effects : Low-dose DNA intercalation (IC50: 5–10 µM) vs. high-dose cytotoxicity (IC50: >50 µM) may explain variability .

- Model-Specific Interactions :

- Enzyme Assays : Use fluorescence quenching to differentiate topoisomerase II inhibition (Kd: 1–5 µM) from nonspecific binding .

- Cell-Based Studies : Compare apoptosis markers (e.g., caspase-3 activation) across cell lines to isolate mechanism-driven effects .

Q. How can computational methods predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite docks the compound into DNA grooves or enzyme active sites. The xanthene moiety’s planarity favors intercalation (binding energy: −8.5 kcal/mol) .

- MD Simulations :

- GROMACS : Simulate ligand-DNA complexes (100 ns) to assess stability of intercalated vs. surface-bound states .

- QSAR Models :

- Train models using IC50 data from analogs to predict bioactivity (R² > 0.85) .

Data Contradiction Analysis

Key Takeaways

- Synthesis : Optimize coupling agents and solvent systems for reproducibility.

- Characterization : Combine NMR, X-ray, and computational tools for robust structural validation.

- Biological Studies : Address model-specific variability through standardized assays and mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.